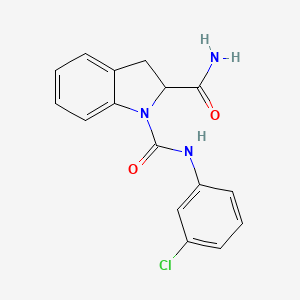

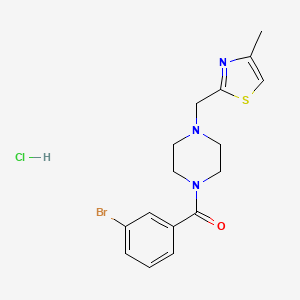

N1-(3-chlorophenyl)indoline-1,2-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(3-chlorophenyl)indoline-1,2-dicarboxamide is a chemical compound with a complex structure. It belongs to the class of indoline derivatives, which have garnered significant interest due to their diverse biological and clinical applications . The indoline moiety consists of a benzene ring fused with a five-membered nitrogenous ring, forming a two-ring heterocyclic structure. Its chemical name is benzopyrrolidine or 2,3-dihydroindole .

Synthesis Analysis

The synthesis of this compound involves intricate organic chemistry. One approach to obtaining the indoline skeleton is through an intramolecular Diels-Alder reaction. Specifically, 3-alkynylalkylamino-1,2-diazine can undergo cyclization in the presence of 1,3,5-triisopropyl benzene (TIPB) at elevated temperatures (200–230 °C) to yield the indoline structure .

Molecular Structure Analysis

The molecular structure of this compound comprises the indoline core, where the benzene ring interacts hydrophobically with amino acid residues in proteins. The nitrogen atom of the pyrrole ring can act as both a hydrogen bond donor and acceptor. The non-coplanar arrangement of the two rings enhances water solubility and reduces lipid solubility, making it an attractive scaffold for drug design .

科学的研究の応用

Asymmetric Synthesis and Biocatalysis

One significant application involves the asymmetric synthesis of related compounds, such as (S)‐2‐Indolinecarboxylic acid, an intermediate for ACE inhibitors. A study demonstrated a novel synthesis method combining biocatalysis and homogeneous catalysis to produce enantiopure products efficiently, showcasing the potential for developing pharmacologically active indoline derivatives with precise stereochemistry (de Lange et al., 2011).

Antimicrobial Applications

Research on antimicrobial peptides, such as indolicidin, provides insight into the antimicrobial properties of indoline derivatives. Indolicidin's mechanism of action, involving membrane permeabilization and disruption by forming channels, suggests that structurally similar compounds may also exhibit antimicrobial effects (Falla et al., 1996).

Allosteric Modulation of Receptors

Indole-2-carboxamides, closely related to the query compound, have been studied for their allosteric modulation of the cannabinoid receptor CB1. These studies highlight the critical structural features necessary for allosteric modulation, offering a foundation for designing indoline derivatives as potential allosteric modulators for various receptors (Khurana et al., 2014).

Molecular Docking and Drug Design

The design and synthesis of indole acetamide derivatives for anti-inflammatory applications, followed by molecular docking studies, underscore the relevance of indoline compounds in drug discovery. These studies demonstrate the potential of such compounds in targeting specific protein domains, offering insights into the rational design of new therapeutics (Al-Ostoot et al., 2020).

Material Science and Polymerization

Indoline derivatives have been applied in material science, such as the ring-opening polymerization of L-lactide triggered by an amido-indole compound. This highlights the utility of indoline-based catalysts in polymer chemistry, potentially leading to new materials with specific properties (Koeller et al., 2009).

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can inhibit their activity . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

特性

IUPAC Name |

1-N-(3-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-11-5-3-6-12(9-11)19-16(22)20-13-7-2-1-4-10(13)8-14(20)15(18)21/h1-7,9,14H,8H2,(H2,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTGOTTYPXCREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2920593.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2920594.png)

![N-[(1-Hydroxycyclobutyl)-phenylmethyl]prop-2-enamide](/img/structure/B2920599.png)

![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)